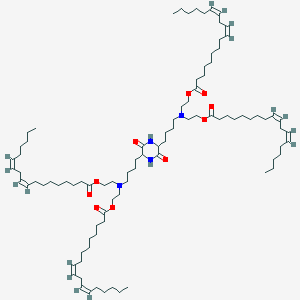
OF-Deg-lin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OF-Deg-lin is an ionizable lipid compound that has garnered significant attention in the field of gene delivery. It is particularly noted for its high endosomal escape ability, making it a promising candidate for delivering nucleic acids such as messenger RNA (mRNA) and small interfering RNA (siRNA) to specific cells and tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
OF-Deg-lin is synthesized through a series of chemical reactions that involve the incorporation of ester linkages and ionizable groups. The synthetic route typically involves the use of organic solvents such as ethers, followed by the addition of a small volume of water to the organic phase . The reaction conditions are carefully controlled to ensure the formation of the desired ionizable lipid structure.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes the use of high-throughput screening techniques to identify optimal reaction conditions and the use of advanced purification methods to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
OF-Deg-lin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the ionizable groups in this compound.
Substitution: Substitution reactions are used to introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions include modified versions of this compound with altered chemical properties, which can be tailored for specific applications in gene delivery .
Scientific Research Applications
OF-Deg-lin has a wide range of scientific research applications, including:
Chemistry: Used as a carrier for delivering nucleic acids in chemical research.
Biology: Employed in the study of gene expression and regulation.
Medicine: Utilized in the development of RNA-based therapeutics, including mRNA vaccines and gene therapy.
Industry: Applied in the production of lipid nanoparticles for targeted drug delivery .
Mechanism of Action
OF-Deg-lin exerts its effects by facilitating the delivery of nucleic acids into target cells. The ionizable lipid is positively charged at acidic pH, allowing it to condense nucleic acids into lipid nanoparticles. Upon cellular uptake, the lipid nanoparticles are protonated in the acidic endosome, leading to the formation of cationic-anionic lipid pairs. These pairs drive the transition from a bilayer structure to an inverted hexagonal phase, facilitating membrane fusion and endosomal escape, ultimately releasing the nucleic acids into the cytosol .
Comparison with Similar Compounds
OF-Deg-lin is compared with other ionizable lipids such as:
OF-02: A non-degradable analog with lower endosomal escape ability.
OF-C4-Deg-lin: A variant with a longer carbon chain, offering different delivery efficiencies.
SM-102: Used in mRNA vaccines like Spikevax®.
This compound stands out due to its high endosomal escape ability and spleen-selective protein production, making it a unique and valuable tool in the field of gene delivery .
Properties
Molecular Formula |
C92H160N4O10 |
|---|---|
Molecular Weight |
1482.3 g/mol |
IUPAC Name |
2-[4-[5-[4-[bis[2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxyethyl]amino]butyl]-3,6-dioxopiperazin-2-yl]butyl-[2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxyethyl]amino]ethyl (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C92H160N4O10/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-71-87(97)103-81-77-95(78-82-104-88(98)72-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2)75-67-65-69-85-91(101)94-86(92(102)93-85)70-66-68-76-96(79-83-105-89(99)73-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)80-84-106-90(100)74-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4/h21-28,33-40,85-86H,5-20,29-32,41-84H2,1-4H3,(H,93,102)(H,94,101)/b25-21-,26-22-,27-23-,28-24-,37-33-,38-34-,39-35-,40-36- |
InChI Key |
HAZAXVJMCWCIDS-RGLFHLPNSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCCN(CCOC(=O)CCCCCCC/C=C\C/C=C\CCCCC)CCCCC1NC(=O)C(NC1=O)CCCCN(CCOC(=O)CCCCCCC/C=C\C/C=C\CCCCC)CCOC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCCN(CCCCC1C(=O)NC(C(=O)N1)CCCCN(CCOC(=O)CCCCCCCC=CCC=CCCCCC)CCOC(=O)CCCCCCCC=CCC=CCCCCC)CCOC(=O)CCCCCCCC=CCC=CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


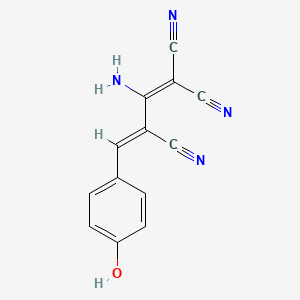
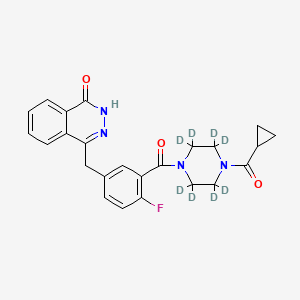



![(3R)-3-amino-4-[[(2R)-2-amino-4-sulfobutyl]disulfanyl]butane-1-sulfonic acid](/img/structure/B11931796.png)
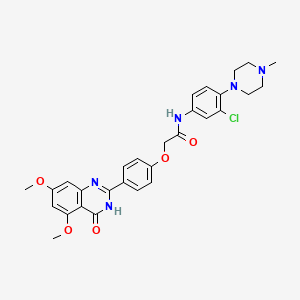
![2-(3,4-dichlorophenyl)-N-methyl-N-(7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl)acetamide;methanesulfonic acid](/img/structure/B11931808.png)
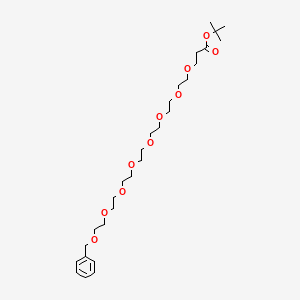
![[(2R)-2-hydroxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxypropyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B11931812.png)
![(1R,3'S,6R,7R,17R)-7-hydroxy-3',6,7-trimethyl-14-oxidospiro[2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-4,2'-oxirane]-3,8-dione](/img/structure/B11931832.png)
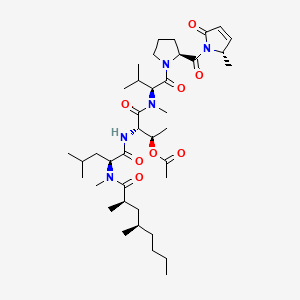
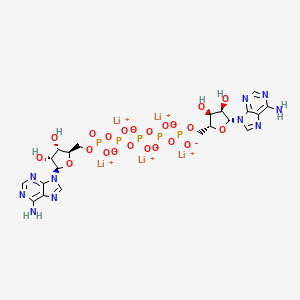
![(2S)-2-[5-[3-chloro-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy-3-[2-[[2-(2-methoxyphenyl)pyrimidin-4-yl]methoxy]phenyl]propanoic acid](/img/structure/B11931854.png)
